molecular formula C7H5ClN2O B15130959 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-

Katalognummer: B15130959
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: DWJLYLUNGVGFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 3-position and a keto group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by chlorination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- involves its interaction with specific molecular targets. As an inhibitor of casein kinase 1 alpha and delta, it interferes with the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 3-position in 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

3-chloro-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5ClN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11)

InChI-Schlüssel

DWJLYLUNGVGFHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C2C1=NC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.